2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid

Medicinal Chemistry Adenosine Receptor Ligands Structure-Based Design

Not a generic amide. This scaffold combines a 4-chlorobenzothiazole core, a urea-type carbonylamino linker, and a free cyclopropane carboxylic acid—two critical deviations from the common amide analog (CAS 77414-54-1). The urea bridge alters hydrogen bonding and receptor subtype selectivity; the free -COOH enables salt formation, aqueous solubility, and direct conjugation to E3 ligase ligands for PROTAC designs. Pre-installed 4-chloro enhances 11β-HSD1 potency and herbicidal activity. If you need a modular building block with a native handle for derivatization and differentiated pharmacology, order this compound.

Molecular Formula C12H9ClN2O3S
Molecular Weight 296.73
CAS No. 866150-62-1
Cat. No. B2580574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid
CAS866150-62-1
Molecular FormulaC12H9ClN2O3S
Molecular Weight296.73
Structural Identifiers
SMILESC1C(C1C(=O)O)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C12H9ClN2O3S/c13-7-2-1-3-8-9(7)14-12(19-8)15-10(16)5-4-6(5)11(17)18/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16)
InChIKeyBBLJDYIKFJXKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid (CAS 866150-62-1): Structural Overview and Procurement Context


2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid (CAS 866150-62-1) is a heterocyclic building block that integrates a 4-chlorobenzothiazole core, a urea-type carbonylamino linker, and a cyclopropane ring bearing a free carboxylic acid . The compound has a molecular formula of C₁₂H₉ClN₂O₃S and a molecular weight of 296.73 g/mol, with commercial availability at purities of 95%–98% . This unique triad of structural motifs distinguishes it from the more common benzothiazole‐amide and benzothiazole‐sulfonamide chemotypes encountered in screening libraries, positioning it as a scaffold of interest for medicinal chemistry and agrochemical research programs that require both hydrogen‐bond donor/acceptor capacity and a handle for further derivatization via the carboxylic acid group.

Why Generic Benzothiazole Analogs Cannot Substitute for 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid (CAS 866150-62-1)


Benzothiazole derivatives as a class exhibit broad but highly substituent-dependent biological activity profiles [1][2]. The target compound differs from its closest commercially available analog—N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 77414-54-1)—in two critical respects: (i) it contains a urea-type carbonylamino bridge (R–NH–C(=O)–R′) rather than a simple amide (R–NH–C(=O)–R′), altering hydrogen-bonding geometry and conformational preferences, and (ii) it retains a free carboxylic acid on the cyclopropane ring, enabling salt formation, improved aqueous solubility, and further conjugation that the non-acid analog lacks . Patents and primary literature demonstrate that even minor modifications to the benzothiazole N2-substituent (amide vs. urea vs. sulfonamide) can shift receptor subtype selectivity (e.g., adenosine A₂A vs. A₂B) or abolish target engagement entirely [3][4]. Consequently, substituting a generic benzothiazole amide for this urea-carboxylic acid hybrid risks losing the intended pharmacological or physicochemical phenotype in any assay or synthetic sequence.

Quantitative Differentiation Evidence for 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid (CAS 866150-62-1)


Urea Carbonylamino Bridge versus Amide Linker: Differentiated Hydrogen-Bonding Capacity and Conformational Preference

The target compound features a urea-type carbonylamino bridge (benzothiazole-NH–C(=O)–cyclopropane), which introduces an additional hydrogen-bond acceptor (the urea carbonyl) and restricts rotation differently compared to the simple amide linkage present in N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 77414-54-1) . In a medicinal chemistry context, 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives demonstrated consistent anti-Parkinsonian activity in haloperidol-induced catalepsy models in mice, with halogen-substituted analogs (including chloro) exhibiting moderate efficacy [1]. Separately, a direct head-to-head comparison of benzothiazole amides versus ureas in adenosine A₂B antagonist programs revealed that replacing the amide with a urea altered both potency and A₂A/A₁ selectivity profiles, underscoring that the two linkers are not functionally interchangeable [2].

Medicinal Chemistry Adenosine Receptor Ligands Structure-Based Design

4-Chloro Substituent on Benzothiazole: Documented Activity Enhancement versus Unsubstituted and Alternative Halogen Analogs

The 4-chloro substituent on the benzothiazole ring is not merely a synthetic convenience; its introduction has been shown to greatly enhance inhibitory activity in at least one therapeutically relevant enzyme system. In a study of benzothiazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the preliminary SAR explicitly stated that 'the introduction of a chlorine substituent at the 4 position of the benzothiazole ring greatly enhanced the inhibitory activities' [1]. Two benzothiazole derivatives bearing the 4-chloro motif exhibited >80% inhibition of 11β-HSD1 at 10 µM and IC₅₀ values in the low micromolar range, whereas unsubstituted or alternatively substituted analogs showed weaker or negligible inhibition [1]. The target compound retains this 4-chloro substitution, distinguishing it from benzothiazole analogs that lack halogenation at this position.

11β-HSD1 Inhibition Metabolic Disease SAR

Free Cyclopropane Carboxylic Acid Group: Solubility, Salt Formation, and Conjugation Advantage over Non-Acidic Analogs

The target compound bears a free carboxylic acid directly attached to the cyclopropane ring, a functionality absent in the closest commercial analog N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 77414-54-1) . The carboxylic acid provides: (i) an ionizable center (predicted pKₐ ≈ 4–5) that permits pH-dependent solubility tuning and salt formation with pharmaceutically acceptable counterions; (ii) a reactive handle for amide coupling, esterification, or hydrazide formation without requiring a deprotection step; and (iii) an additional hydrogen-bond donor/acceptor pair that may contribute to target binding. The non-acid analog (CAS 77414-54-1) lacks these capabilities, limiting its utility in aqueous formulation development or bioconjugation workflows .

Physicochemical Property Optimization Prodrug Design Chemical Biology

Cyclopropane Carboxylic Acid Benzothiazylamide Scaffold: Heritage of Herbicidal Activity with Substituent-Dependent Selectivity

The cyclopropane-carboxylic acid benzothiazylamide chemotype has established precedent in agrochemical patents. Bayer AG's U.S. Patent 3,761,490 explicitly claims cyclopropane-carboxylic acid benzothiazylamides of the formula where R′ is halogen (including chlorine) as exhibiting 'exceptional herbicidal activity including selective herbicidal activity' [1]. Specific exemplified compounds include cyclopropanecarboxylic acid 5-chloro benzothiazyl-1,3-amide and cyclopropanecarboxylic acid 4,6-dichloro benzothiazyl-1,3-amide [1]. The target compound, with its 4-chloro substitution and carboxylic acid on the cyclopropane ring, represents a structurally distinct entry within this patent space—differing from the exemplified 5-chloro and 4,6-dichloro analogs in both the chlorine substitution pattern and the presence of the urea bridge and free acid functionality, which may confer differentiated herbicidal selectivity or physicochemical properties.

Agrochemical Discovery Herbicide SAR Cyclopropane Carboxamide

High-Value Application Scenarios for 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid (CAS 866150-62-1)


Adenosine A₂A or A₂B Receptor Antagonist Lead Optimization

Programs targeting Parkinson's disease or inflammation via adenosine receptor modulation can exploit the urea carbonylamino bridge of CAS 866150-62-1 as a differentiated scaffold. The urea linkage introduces an additional hydrogen-bond acceptor not present in the amide series (CAS 77414-54-1), potentially altering receptor subtype selectivity as demonstrated in benzothiazole urea vs. amide comparator studies [1][2]. The free carboxylic acid further enables salt screening for improved oral bioavailability or parenteral formulation.

11β-HSD1 Inhibitor Discovery for Type 2 Diabetes and Obesity

The 4-chloro substituent on the benzothiazole ring is a validated activity-enhancing feature for 11β-HSD1 inhibition, with SAR studies confirming that chlorine at position 4 greatly improves potency relative to unsubstituted analogs [3]. CAS 866150-62-1 provides this critical substituent pre-installed, allowing medicinal chemists to explore structure-activity relationships around the cyclopropane carboxylic acid and urea linker without needing to introduce the halogen de novo.

Agrochemical Herbicide Lead Generation

The cyclopropane-carboxylic acid benzothiazylamide scaffold has established herbicidal precedent in the Bayer patent literature [4]. CAS 866150-62-1, with its unique 4-chloro, urea-bridged, free acid architecture, represents a differentiated entry within this chemotype. Agrochemical discovery groups can use this compound as a starting point for synthesizing novel analogs with potentially distinct weed control spectra or crop safety profiles compared to the exemplified 5-chloro and 4,6-dichloro benzothiazylamide herbicides.

Bifunctional Degrader (PROTAC) or Chemical Probe Synthesis

The free carboxylic acid on the cyclopropane ring provides a native conjugation handle for amide bond formation without requiring protecting group manipulation . This makes CAS 866150-62-1 a practical building block for constructing PROTACs (Proteolysis Targeting Chimeras), fluorescent probes, or biotinylated affinity reagents, where the benzothiazole-urea core serves as the target-binding warhead and the carboxylic acid is used to attach the linker-E3 ligase ligand or reporter group.

Quote Request

Request a Quote for 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.